molecular formula C12H13BN2O2 B14072806 (4-Cyclopropyl-2-(1H-imidazol-1-yl)phenyl)boronic acid

(4-Cyclopropyl-2-(1H-imidazol-1-yl)phenyl)boronic acid

Cat. No.: B14072806
M. Wt: 228.06 g/mol
InChI Key: RMEYUMPXOKJACH-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-2-(1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a cyclopropyl group and an imidazole ring attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-2-(1H-imidazol-1-yl)phenyl)boronic acid typically involves the coupling of a boronic acid derivative with an imidazole-containing compound. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between boronic acids and halides . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropyl-2-(1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) can facilitate the reduction.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in the Suzuki-Miyaura coupling.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phenol derivative, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Cyclopropyl-2-(1H-imidazol-1-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon bonds .

Biology and Medicine

The imidazole ring is known for its biological activity, and the boronic acid group can interact with biological targets such as enzymes and receptors .

Industry

In industry, this compound can be used in the development of new materials, including polymers and catalysts. Its unique structure allows for the creation of materials with specific properties and functions .

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-2-(1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The imidazole ring can interact with various biological pathways, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropyl group in (4-Cyclopropyl-2-(1H-imidazol-1-yl)phenyl)boronic acid adds steric hindrance and electronic effects that can influence its reactivity and interactions with biological targets. This makes it a unique compound with distinct properties compared to its analogs .

Properties

Molecular Formula

C12H13BN2O2

Molecular Weight

228.06 g/mol

IUPAC Name

(4-cyclopropyl-2-imidazol-1-ylphenyl)boronic acid

InChI

InChI=1S/C12H13BN2O2/c16-13(17)11-4-3-10(9-1-2-9)7-12(11)15-6-5-14-8-15/h3-9,16-17H,1-2H2

InChI Key

RMEYUMPXOKJACH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C2CC2)N3C=CN=C3)(O)O

Origin of Product

United States

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